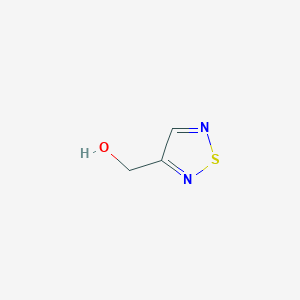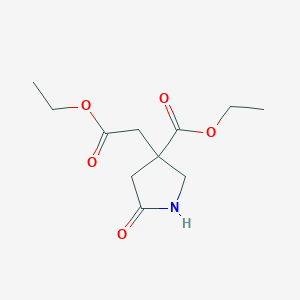![molecular formula C8H9F3N2 B3389093 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine CAS No. 910386-53-7](/img/structure/B3389093.png)
2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine
Vue d'ensemble
Description
2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine, also known as TFMPETA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine family, which is known for its diverse range of biological activities. In
Applications De Recherche Scientifique
2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine has been studied for its potential applications in various scientific research fields, including neuroscience and medicinal chemistry. One of the notable applications of this compound is its use as a ligand for the sigma-1 receptor, which is a protein that is involved in various cellular processes. This compound has been shown to have a high affinity for the sigma-1 receptor, making it a promising tool for studying the role of this receptor in various biological processes.
Mécanisme D'action
The mechanism of action of 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is known to be involved in various cellular processes, including calcium signaling, protein synthesis, and lipid metabolism. By binding to the sigma-1 receptor, this compound may modulate these processes and affect the overall function of cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been shown to have analgesic effects in animal models of pain. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a safer alternative to other sigma-1 receptor ligands. However, one of the limitations of this compound is its low yield in the synthesis method, which can make it difficult to obtain large quantities of the compound for experiments.
Orientations Futures
There are several future directions for the study of 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine. One direction is to further explore its potential applications in neuroscience and medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders and cancer. Another direction is to study the mechanism of action of this compound in more detail, particularly its interactions with the sigma-1 receptor and other cellular targets. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, particularly in animal models of disease. Overall, this compound is a promising compound that has the potential to advance our understanding of various biological processes and lead to the development of novel therapeutics.
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)6-2-1-5-13-7(6)3-4-12/h1-2,5H,3-4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAZSRWOLARSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695201 | |
| Record name | 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910386-53-7 | |
| Record name | 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B3389025.png)



![N-[2-(chloromethyl)phenyl]acetamide](/img/structure/B3389054.png)
![4-[(Ethylsulfanyl)methyl]aniline](/img/structure/B3389065.png)


![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid](/img/structure/B3389099.png)

